N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-(dimethylsulfamoyl)benzamide: is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-(dimethylsulfamoyl)benzamide involves multiple steps. The process typically starts with the formation of the pyrazole ring, followed by the introduction of the pyridine moiety. The final steps involve the attachment of the benzamide group and the dimethylsulfamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the benzamide group.
Substitution: The compound can participate in substitution reactions, especially at the pyridine and benzamide moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, making it a valuable tool in biochemical studies .
Medicine: The compound has shown promise as a therapeutic agent, particularly as an inhibitor of HER2, a protein involved in certain types of cancer. Its ability to inhibit HER2 makes it a candidate for the development of new cancer treatments .
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. For example, as an HER2 inhibitor, it binds to the HER2 protein, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where inhibiting HER2 can lead to reduced tumor growth .
Comparison with Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Phenolic compounds extracted from beet by-products
Comparison: N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-(dimethylsulfamoyl)benzamide is unique due to its specific structure, which allows for selective inhibition of HER2. In contrast, cetylpyridinium chloride and domiphen bromide are primarily used as antimicrobial agents, and phenolic compounds from beet by-products are known for their antioxidant properties .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-15-19(16(2)26(24-15)20-7-5-6-13-22-20)12-14-23-21(27)17-8-10-18(11-9-17)30(28,29)25(3)4/h5-11,13H,12,14H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTRZHKAKFUSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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